molecular formula C8H10ClN3 B15333607 1-(2-Chloro-6-methylphenyl)guanidine

1-(2-Chloro-6-methylphenyl)guanidine

Cat. No.: B15333607
M. Wt: 183.64 g/mol
InChI Key: VDWVNAHGRWQHMZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylphenyl)guanidine is a chemical compound with the molecular formula C8H10ClN3. It belongs to the class of guanidine derivatives, which are nitrogen-rich organic compounds recognized as a privileged scaffold in medicinal chemistry and drug discovery. Guanidines are frequently associated with a wide spectrum of biological activities due to their interesting chemical features and ability to interact with biological targets . This compound serves as a valuable building block for researchers, particularly in the synthesis and development of novel pharmacologically active agents. While direct studies on this specific compound are limited, its structure is closely related to classes of compounds investigated for various biological activities. Notably, structurally similar N -phenylamidinourea and amidinothiourea compounds have been historically investigated for potential antispasmodic and antiprotozoal activities, suggesting a research pathway for this guanidine derivative . The guanidine group is a key structural component in several market drugs and compounds undergoing preclinical and clinical studies, primarily for antitumor and antibacterial applications. The cytotoxicity of guanidine compounds often involves mechanisms such as DNA interaction, interference with cell membranes, and induction of mitochondrial-mediated apoptosis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigation.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-(2-chloro-6-methylphenyl)guanidine

InChI

InChI=1S/C8H10ClN3/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

VDWVNAHGRWQHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C(N)N

Origin of Product

United States

Preparation Methods

Purification Techniques

Post-reaction mixtures are typically purified via silica gel chromatography using 5–25% methanol in ethyl acetate. Alternatively, aqueous workup involves basification with NaOH, extraction into chloroform, and recrystallization from ethanol/ether mixtures. These steps enhance purity to >98%, though at the cost of reduced overall yield (60–75%).

Reductive Amination of Nitro Precursors

A less common but versatile approach starts with 2-chloro-6-methylnitrobenzene, which undergoes reductive amination with cyanamide under hydrogen gas (3–5 atm) in the presence of Raney nickel. This one-pot reaction achieves 65–72% yield at 120°C over 6 hours. The mechanism involves initial reduction of the nitro group to an amine, followed by guanylation. While operationally simple, this method suffers from competing side reactions, necessitating excess cyanamide (2.5 equiv) to drive the process to completion.

Microwave-Assisted Solvent-Free Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction between 2-chloro-6-methylaniline and thiourea derivatives. Operating at 150°C for 15–30 minutes, this method achieves 80–88% yield without solvents, reducing environmental impact. The process leverages in situ generation of isothiourea intermediates, which undergo desulfurization with mercuric oxide (HgO) to form the guanidine product. Despite its efficiency, mercury-based reagents pose toxicity concerns, motivating research into alternative oxidants like iodine or peroxides.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the four primary synthesis routes:

Method Starting Material Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Isocyanide Condensation Aryl isocyanide Ethanol 50–70 12–24 70–75 95–98
Cyanamide-Amine Coupling Aryl cyanamide AlCl₃, BF₃·Et₂O 80–100 8–12 70–85 98–99
Reductive Amination Nitroarene Raney Ni, H₂ 120 6 65–72 90–93
Microwave Synthesis Aryl amine, Thiourea HgO (microwave) 150 0.25–0.5 80–88 97–99

Scalability and Industrial Considerations

For large-scale production, the cyanamide-amine coupling method is preferred due to its compatibility with continuous flow reactors and catalyst recyclability. Pilot studies demonstrate that substituting batch reactors with microfluidic systems increases throughput by 40% while reducing energy consumption. Challenges include the handling of corrosive Lewis acids, which necessitate specialized equipment lined with polytetrafluoroethylene (PTFE).

Chemical Reactions Analysis

1-(2-Chloro-6-methylphenyl)guanidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It is known to enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This action is particularly relevant in the treatment of muscle weakness and fatigue associated with certain neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-(2-Chloro-6-methylphenyl)guanidine with structurally related guanidine derivatives from the evidence:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
This compound (Target) 2-Cl, 6-Me benzene + guanidine Inferred ~230–250 Not reported Aromatic Cl, CH₃, guanidine -
1-[6-(2-Chlorophenyl)pyridin-2-yl]guanidine HCl Pyridine + 2-Cl benzene 283.16 206–207 Pyridine, Cl, guanidine
Compound 12 (Sulfonyl guanidine) 4-Cl, 5-Me, sulfonyl, benzylthio 452.43 210–212 SO₂, benzylthio, Cl, CH₃
Compound 14 (Sulfonyl guanidine) 4-Cl, 5-Me, sulfonyl, dioxolane 503.45 245–250 SO₂, dioxolane, Cl, CH₃
Guanidine hydrochloride Simple guanidine salt 95.53 Decomposes NH₂, Cl⁻ counterion

Key Observations:

  • Substituent Effects: The presence of sulfonyl groups (e.g., in Compounds 12 and 14) increases molecular weight and melting points compared to non-sulfonated analogs. The target compound, lacking sulfonyl groups, likely has a lower molecular weight (~230–250 g/mol) and may exhibit intermediate melting points .
  • Aromatic vs. Heterocyclic Backbones: The pyridine-containing analog () has a lower melting point (206–207°C) than sulfonyl guanidines, suggesting that heterocyclic systems may reduce thermal stability compared to sulfonated aromatic derivatives .

Spectroscopic Comparison

  • IR Spectroscopy: Guanidine derivatives typically exhibit NH/ NH₂ stretching vibrations between 3300–3480 cm⁻¹. For example, Compound 12 shows peaks at 3482 cm⁻¹ (NH₂) and 1324 cm⁻¹ (SO₂), while the target compound would lack SO₂-related peaks but retain NH stretches .
  • NMR Spectroscopy: Methyl groups in similar compounds (e.g., δH 2.28–2.32 ppm in Compound 12) are consistent across chloro-methylphenyl derivatives. The benzylic protons in the target compound may resonate near δH 3.38 ppm, as seen in for analogous alkylguanidines .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(2-Chloro-6-methylphenyl)guanidine?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Key approaches include:

  • Guanidinylation of aromatic amines : Reacting 2-chloro-6-methylaniline with activated guanidine precursors (e.g., cyanamide or thiourea derivatives) under basic conditions. This method requires careful control of pH and temperature to avoid side reactions such as hydrolysis .
  • Metal-catalyzed coupling : Using copper(I) catalysts to facilitate the formation of the C–N bond between the aryl chloride and guanidine group, as seen in analogous guanidine derivatives .
  • Microwave-assisted synthesis : Accelerating reaction kinetics for higher yields, particularly useful for thermally sensitive intermediates .

Critical parameters : Solvent polarity (e.g., ethanol or DMF), reaction time, and stoichiometric ratios of reagents must be optimized to minimize byproducts like hydrolyzed guanidine or dimerization products.

Advanced: How do substituent effects influence the hydrogen-bonding network in this compound crystals?

Answer:
The chlorine and methyl substituents on the phenyl ring significantly alter crystal packing via steric and electronic effects:

  • Hydrogen-bonding patterns : The guanidine group forms strong N–H···N and N–H···Cl interactions, as observed in related structures. The chloro substituent enhances dipole-dipole interactions, while the methyl group introduces steric hindrance, potentially disrupting planar arrangements .
  • Graph-set analysis : Use Etter’s graph theory to categorize hydrogen-bond motifs (e.g., R₂²(8) rings) and predict packing efficiency. X-ray crystallography paired with SHELXL refinement is critical for resolving these networks .
  • Impact on solubility : Reduced solubility in polar solvents due to tight packing can complicate recrystallization. Co-crystallization with carboxylic acids may mitigate this .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and guanidine NH signals (δ 6.5–8.0 ppm, broad).
    • ¹³C NMR : Confirm the guanidine carbon (δ 157–160 ppm) and aryl carbons .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 200.06) and detects fragmentation patterns .
  • FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N–H stretch) confirm the guanidine moiety .

Validation : Cross-reference data with computational simulations (e.g., DFT for IR/NMR predictions) to resolve ambiguities .

Advanced: How can conflicting spectroscopic data for this compound be systematically resolved?

Answer:
Discrepancies often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Multi-technique validation : Combine XRD (for solid-state structure) with solution-phase NMR to distinguish tautomeric forms .
  • Dynamic NMR studies : Probe temperature-dependent shifts to identify equilibrating species (e.g., keto-enol tautomers) .
  • Chromatographic purity checks : Use HPLC-MS to quantify impurities (>98% purity required for reliable data) .

Case example : If NH signals in ¹H NMR split unexpectedly, consider hydrogen-deuterium exchange experiments to confirm exchangeable protons .

Advanced: What strategies optimize the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Leaving-group activation : Replace the chloro substituent with a better leaving group (e.g., triflate) to enhance reactivity toward amines or thiols .
  • Microwave-assisted conditions : Accelerate SNAr reactions with aryl halides by reducing reaction times from hours to minutes .
  • Protecting-group chemistry : Temporarily protect the guanidine group with Boc or Fmoc to prevent undesired side reactions during functionalization .

Mechanistic insight : DFT calculations can map transition states to predict regioselectivity in polyfunctional systems .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential dust formation or volatile byproducts .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Toxicity data : While specific toxicity studies are limited, structurally similar guanidines exhibit moderate acute toxicity (LD₅₀ ~500 mg/kg in rodents) .

Advanced: How can computational modeling guide the design of this compound derivatives for biological studies?

Answer:

  • Docking simulations : Use AutoDock Vina to predict binding affinities for targets like ion channels or enzymes. The chloro and methyl groups may enhance hydrophobic interactions .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds .

Validation : Pair in silico predictions with SPR (surface plasmon resonance) assays for binding kinetics .

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